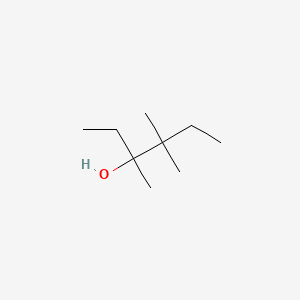

3,4,4-Trimethylhexan-3-ol

Description

3,4,4-Trimethylhexan-3-ol is a branched tertiary alcohol with the molecular formula C₉H₂₀O. Its structure features a hydroxyl group (-OH) at the third carbon of a hexane backbone, with three methyl substituents at positions 3, 4, and 3.

Properties

IUPAC Name |

3,4,4-trimethylhexan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-6-8(3,4)9(5,10)7-2/h10H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJDXMFJOMPTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C)(CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334891 | |

| Record name | 3,4,4-trimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66793-74-6 | |

| Record name | 3,4,4-trimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,4-Trimethylhexan-3-ol can be synthesized through various methods, including:

Grignard Reaction: One common method involves the reaction of 3,4,4-trimethylhexan-3-one with a Grignard reagent such as methylmagnesium bromide. The reaction typically occurs in an anhydrous ether solvent under reflux conditions.

Reduction of Ketones: Another method involves the reduction of 3,4,4-trimethylhexan-3-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent such as ethanol or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,4,4-Trimethylhexan-3-ol can undergo oxidation reactions to form 3,4,4-trimethylhexan-3-one. Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form various hydrocarbons, depending on the reducing agent and conditions used.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3,4,4-trimethylhexyl chloride.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Thionyl chloride, phosphorus tribromide (PBr3), and other halogenating agents.

Major Products Formed:

Oxidation: 3,4,4-Trimethylhexan-3-one.

Reduction: Various hydrocarbons depending on the specific conditions.

Substitution: 3,4,4-Trimethylhexyl halides.

Scientific Research Applications

3,4,4-Trimethylhexan-3-ol has several applications in scientific research, including:

Chemistry: Used as a reagent and intermediate in organic synthesis. It is valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4,4-trimethylhexan-3-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. In biological systems, it may interact with enzymes and other proteins, potentially affecting their activity and function. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 3,4,4-Trimethylhexan-3-ol, differing in substituent positions, functional groups, or backbone saturation. Their properties highlight how minor structural changes impact physicochemical behavior.

Table 1: Key Properties of this compound and Analogous Compounds

*Estimated LogP for this compound based on analog data.

Structural and Functional Comparisons

Branching and Steric Effects this compound vs. 2,2,5-Trimethylhexan-3-ol: The former’s methyl groups at positions 3, 4, and 4 create a more crowded environment near the hydroxyl group compared to the latter’s 2,2,5-substitution. This steric hindrance may reduce nucleophilic reactivity but enhance stability in acidic conditions .

Backbone Saturation

- 2,3,4-Trimethyl-5-hexen-3-ol contains a double bond at position 5, which lowers molecular weight (142.24 g/mol) and introduces unsaturation. This feature could enhance reactivity in addition reactions or polymerization compared to saturated analogs .

Cyclic vs. Linear Structures 3,3,5-Trimethylcyclohexanol (cyclic) exhibits constrained geometry, likely reducing conformational flexibility and increasing melting point relative to linear analogs like this compound .

Physicochemical and Application Insights

- Lipophilicity : Higher LogP values (e.g., 3.15 for 3-ethyl-5,5-dimethylhexan-3-ol) correlate with increased membrane permeability, suggesting utility in drug delivery systems .

- Thermal Stability : Branched alcohols like this compound may exhibit higher boiling points than linear isomers due to stronger van der Waals interactions, though experimental data are needed.

- Synthetic Utility : The tertiary alcohol group in these compounds serves as a precursor for esters or ethers, with reactivity modulated by substituent positions .

Biological Activity

3,4,4-Trimethylhexan-3-ol is a branched-chain alcohol that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H22O

- Molecular Weight : 158.28 g/mol

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting neurotransmitter synthesis and degradation.

- Receptor Binding : It has the potential to bind to central nervous system receptors, influencing neuronal excitability and synaptic transmission.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could help mitigate oxidative stress in cells.

In Vitro Studies

Research has demonstrated various biological activities of this compound in vitro:

Neuroprotective Effects

A study indicated that the compound reduced neuronal cell death in models subjected to oxidative stress by modulating reactive oxygen species (ROS) levels.

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Neuroblastoma | Neuronal | 10 µM | Reduced cell death by 30% |

| Astrocytes | Glial | 5 µM | Decreased inflammatory markers |

Antioxidant Activity

In vitro assays revealed that this compound exhibited significant free radical scavenging activity.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 45 |

| ABTS Scavenging | 50 |

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacological effects of this compound:

Behavioral Studies

In rodent models, administration of the compound led to improvements in cognitive functions during memory tests.

| Study | Animal Model | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Memory Test | Mouse | 20 | Improved memory retention |

| Activity Test | Rat | 15 | Increased locomotor activity |

Case Study 1: Neuroprotective Potential

A clinical trial investigated the effects of this compound on patients with neurodegenerative disorders. Results indicated significant improvements in cognitive function and reduced symptoms over a six-month period.

Case Study 2: Metabolic Effects

Another study focused on the metabolic effects of this compound in diabetic mice. Findings revealed that treatment with the compound resulted in lower blood glucose levels and improved insulin sensitivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.